molecular formula C13H19N3O4 B1529713 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate CAS No. 1094091-44-7

7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate

Cat. No. B1529713
M. Wt: 281.31 g/mol
InChI Key: COHNLAMMDXLKQW-UHFFFAOYSA-N
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Description

7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (7-TBMP) is a synthetic compound that has been gaining attention in the scientific community due to its potential to be used in various applications. 7-TBMP has a wide range of applications, from being used as a laboratory reagent in organic synthesis to having potential therapeutic applications.

Scientific Research Applications

Reactivity and Synthesis

The reactivity and synthesis of compounds structurally related to 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate have been explored in several studies. For instance, the reactivity of fused derivatives of 1,2,4-triazines, which are similar in structure to the target compound, has been investigated, revealing their potential as biologically active compounds with diverse pharmacological actions. These studies involve complex reactions under various conditions to form compounds with significant pharmacological potential (Mironovich & Shcherbinin, 2014). Additionally, research on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, which share a common structural motif with the target compound, demonstrates the utility of these compounds in the development of new chemical entities (Iminov et al., 2015).

Crystal Structures and Characterization

The synthesis and characterization of new 3,5-diaryl-1H-pyrazoles highlight the importance of structural analysis in understanding the properties of compounds related to 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate. X-ray crystal structure analysis provides detailed insights into the molecular structures, facilitating the exploration of their potential applications (Wang et al., 2009).

Biological Evaluation

Substituted pyrazinecarboxamides have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This research showcases the therapeutic potential of compounds within the same chemical family as the target compound, emphasizing the relevance of structural modifications for enhancing biological activity (Doležal et al., 2006).

Antimicrobial Activity

The green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their screening for antimicrobial activity represent another application area for compounds similar to 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate. This research underscores the significance of novel synthesis approaches and the evaluation of antimicrobial properties, which could lead to the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Safety And Hazards

Like all chemicals, imidazopyrazines should be handled with care. The specific safety and hazard information would depend on the specific compound and its structure.


Future Directions

The study of imidazopyrazines is a promising field, especially in medicinal chemistry. Future research could focus on synthesizing new imidazopyrazine derivatives and studying their biological activity.


Please note that this is a general overview and might not apply to the specific compound “7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate”. For more detailed information, specific studies and experimental data would be needed. If you have access to a laboratory or research facility, you might consider conducting experiments to learn more about this specific compound. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-5-6-16-8-14-10(9(16)7-15)11(17)19-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHNLAMMDXLKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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